molecular formula C7H6ClNO B068951 2-Methylpyridine-3-carbonyl chloride CAS No. 169229-06-5

2-Methylpyridine-3-carbonyl chloride

Cat. No. B068951
Key on ui cas rn: 169229-06-5
M. Wt: 155.58 g/mol
InChI Key: UYBSZBKNIIWFMV-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To an acetonitrile solution (5 ml) of 2-methylnicotinic acid (400 mg, 2.92 mmol) and DMF (11.2 μl, 0.156 mmol), oxalyl dichloride (501 μl, 5.83 mmol) was added dropwise, followed by stirring at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, to obtain a crude product of 2-methylnicotinic acid chloride as a yellow liquid (470 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
501 μL
Type
reactant
Reaction Step One
Name
Quantity
11.2 μL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:14])=O>CN(C=O)C.C(#N)C>[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Name
Quantity
501 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
11.2 μL
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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